15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
15-deoxy-Δ12,14-Prostaglandin J2 Glutathione (15-deoxy-Δ12,14-PGJ2 Glutathione) is a non-enzymatic adduct formed from 15-deoxy-Δ12,14-PGJ2 and glutathione. The biological properties of this compound have not been characterized.
15-deoxy-Δ The biological properties of this compound have not been characterized.
15-deoxy-Δ The biological properties of this compound have not been characterized.
Brand Name:
Vulcanchem
CAS No.:
537695-15-1
VCID:
VC0161298
InChI:
InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1
SMILES:
CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O
Molecular Formula:
C30H45N3O9S
Molecular Weight:
623.762
15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
CAS No.: 537695-15-1
Cat. No.: VC0161298
Molecular Formula: C30H45N3O9S
Molecular Weight: 623.762
* For research use only. Not for human or veterinary use.
Specification
| Description | 15-deoxy-Δ12,14-Prostaglandin J2 Glutathione (15-deoxy-Δ12,14-PGJ2 Glutathione) is a non-enzymatic adduct formed from 15-deoxy-Δ12,14-PGJ2 and glutathione. The biological properties of this compound have not been characterized. 15-deoxy-Δ The biological properties of this compound have not been characterized. |
|---|---|
| CAS No. | 537695-15-1 |
| Molecular Formula | C30H45N3O9S |
| Molecular Weight | 623.762 |
| IUPAC Name | (Z)-7-[(1R,2E)-5-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1 |
| Standard InChI Key | PJVSKAKTGJJITI-PDGFTGTKSA-N |
| SMILES | CCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator